Clomethiazole hydrochloride is a synthetic thiazole derivative and a potent positive allosteric modulator of the GABA-A receptor, widely utilized in neuropharmacology and toxicology research. While the free base form of clomethiazole is an oily, volatile liquid, the hydrochloride salt (CAS 6001-74-7) is isolated as a stable, off-white crystalline solid . This structural modification fundamentally enhances the compound's processability, shelf-life, and aqueous solubility, making it the preferred form for precise gravimetric dosing and formulation in both in vitro assays and in vivo models . Additionally, clomethiazole hydrochloride serves as a highly selective inhibitor of cytochrome P450 2E1 (CYP2E1), providing dual utility as both a neurological probe and a metabolic phenotyping tool.
Substituting clomethiazole hydrochloride with its free base or alternative GABA-A modulators introduces severe reproducibility and handling risks. The free base is a viscous liquid at room temperature, which complicates accurate weighing, is susceptible to volatilization, and exhibits poor aqueous solubility, often requiring organic co-solvents that can confound biological assays. Conversely, the hydrochloride salt provides a stable crystalline matrix (melting point 134–138 °C) that readily dissolves in water (>10 mg/mL), ensuring vehicle consistency . Furthermore, substituting with standard benzodiazepines like diazepam fails in metabolic studies, as diazepam targets a different allosteric binding site on the GABA-A receptor and lacks clomethiazole’s specific time-dependent inhibition of the CYP2E1 isoenzyme [1].
Clomethiazole free base exists as a viscous, volatile liquid at standard temperature and pressure, which presents significant challenges for precise analytical weighing and long-term storage. In contrast, clomethiazole hydrochloride is a highly stable crystalline solid with a defined melting point of 134.0 to 138.0 °C . This solid-state form eliminates the volatilization risks associated with the free base and allows for exact gravimetric preparation of stock solutions without the need for specialized liquid-handling containment.
| Evidence Dimension | Physical state and thermal stability |
| Target Compound Data | Stable crystalline solid (Melting point 134-138 °C) |
| Comparator Or Baseline | Clomethiazole free base (Oily, volatile liquid at room temperature) |
| Quantified Difference | Transition from liquid to solid state, enabling standard powder handling. |
| Conditions | Standard ambient laboratory conditions (20-25 °C) |
Procuring the solid hydrochloride salt ensures accurate dosing, minimizes material loss during handling, and extends shelf-life compared to the liquid free base.
The lipophilic nature of clomethiazole free base limits its direct dissolution in aqueous media, often necessitating the use of DMSO or ethanol, which can introduce solvent-induced artifacts in sensitive cellular models. Clomethiazole hydrochloride overcomes this limitation by providing excellent aqueous solubility, readily dissolving in water at concentrations exceeding 10 mg/mL . This highly soluble profile allows researchers to formulate purely aqueous dosing vehicles, ensuring physiological compatibility for both electrophysiological patch-clamp recordings and in vivo administration.
| Evidence Dimension | Aqueous solubility |
| Target Compound Data | >10 mg/mL in pure water |
| Comparator Or Baseline | Clomethiazole free base (Poorly water-soluble, requires organic co-solvents) |
| Quantified Difference | Orders of magnitude higher aqueous solubility without the need for organic co-solvents. |
| Conditions | Solubilization in pure water at ambient temperature |
High aqueous solubility eliminates the need for organic solvents, preventing solvent toxicity and ensuring reproducible bioavailability in biological assays.
When selecting a solid salt form of clomethiazole, buyers must account for the mass contribution of the counterion to ensure cost-effective procurement. Clomethiazole hydrochloride has a molecular weight of 198.11 g/mol, yielding a high active base mass fraction of approximately 81.6% . In contrast, clomethiazole edisylate has a molecular weight of 513.5 g/mol and contains two clomethiazole molecules per ethanedisulfonate counterion, yielding an active base mass fraction of only ~63.0% [1]. This results in the hydrochloride salt delivering an 18.6% higher active moiety yield per gram of procured material.
| Evidence Dimension | Active pharmaceutical ingredient (API) mass fraction |
| Target Compound Data | MW 198.11 g/mol (1:1 ratio, ~81.6% active base by mass) |
| Comparator Or Baseline | Clomethiazole edisylate (MW 513.5 g/mol, 2:1 ratio, ~63.0% active base by mass) |
| Quantified Difference | ~18.6% higher active moiety yield per gram of salt. |
| Conditions | Stoichiometric calculation of salt formulations |
Procuring the hydrochloride salt provides more active compound per gram, improving cost-efficiency for large-scale screening or bulk formulation.
While standard GABA-A modulators like diazepam are strictly used for neuropharmacology, clomethiazole hydrochloride offers secondary utility as a selective, time- and NADPH-dependent inhibitor of human cytochrome P450 2E1 (CYP2E1). In human liver microsomes, clomethiazole exhibits an initial IC50 of 42 μM for CYP2E1, which drops significantly upon preincubation, yielding a Ki of 40 μM and a kinact of 0.35 min^-1 [1]. Unlike broad-spectrum inhibitors, it shows minimal activity against most other major CYP isoforms (IC50 > 300 μM), making it a superior tool compound for isolating CYP2E1-mediated metabolic pathways.
| Evidence Dimension | CYP2E1 inhibition selectivity |
| Target Compound Data | Selective time-dependent inhibition (Ki = 40 μM, kinact = 0.35 min^-1) |
| Comparator Or Baseline | Diazepam and broad-spectrum CYP inhibitors (Lack selective CYP2E1 mechanism-based inhibition) |
| Quantified Difference | >7-fold selectivity for CYP2E1/CYP2A6 over other major CYP isoforms. |
| Conditions | Human liver microsomes preincubated with NADPH |
This specific inhibitory profile allows researchers to use clomethiazole hydrochloride as a precision tool for in vitro drug-drug interaction (DDI) and metabolic phenotyping assays.
Due to its high water solubility (>10 mg/mL) and stable solid state, clomethiazole hydrochloride is the optimal choice for preparing purely aqueous solutions for patch-clamp electrophysiology and in vitro GABA-A receptor binding studies, avoiding DMSO-induced artifacts.
Leveraging its selective time- and NADPH-dependent inhibition of CYP2E1, this compound is highly suited for human liver microsome assays designed to isolate CYP2E1-mediated metabolism and predict drug-drug interactions [1].
The stable crystalline nature of the hydrochloride salt ensures precise gravimetric weighing, making it the preferred precursor for formulating reproducible, consistent oral or intravenous doses in animal models of status epilepticus or neuroprotection .
Corrosive;Irritant